Hexyl(1,3-thiazol-5-ylmethyl)amine
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Overview
Description
Hexyl(1,3-thiazol-5-ylmethyl)amine is an organic compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various natural products and synthetic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions . The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of thiazole derivatives, including Hexyl(1,3-thiazol-5-ylmethyl)amine, often involves large-scale batch or continuous flow processes. These methods utilize similar synthetic routes but are optimized for higher yields and purity. Catalysts and automated systems are often employed to enhance reaction efficiency and control .
Chemical Reactions Analysis
Types of Reactions
Hexyl(1,3-thiazol-5-ylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and nucleophiles such as amines or thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
Hexyl(1,3-thiazol-5-ylmethyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing into their use as anticancer, anti-inflammatory, and neuroprotective agents.
Industry: Thiazole compounds are used in the production of dyes, pigments, and rubber accelerators.
Mechanism of Action
The mechanism of action of Hexyl(1,3-thiazol-5-ylmethyl)amine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, thiazole derivatives can inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects . Additionally, they can interact with DNA and proteins, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness
Hexyl(1,3-thiazol-5-ylmethyl)amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The hexyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
Molecular Formula |
C10H18N2S |
---|---|
Molecular Weight |
198.33 g/mol |
IUPAC Name |
N-(1,3-thiazol-5-ylmethyl)hexan-1-amine |
InChI |
InChI=1S/C10H18N2S/c1-2-3-4-5-6-11-7-10-8-12-9-13-10/h8-9,11H,2-7H2,1H3 |
InChI Key |
UMSRFCALBUZNOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNCC1=CN=CS1 |
Origin of Product |
United States |
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